molecular formula C14H16FNO2 B12592313 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one CAS No. 648895-51-6

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one

Cat. No.: B12592313
CAS No.: 648895-51-6
M. Wt: 249.28 g/mol
InChI Key: DBGCBPUHRUWHNV-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a piperidinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to introduce different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

648895-51-6

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one

InChI

InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(18)7-10-16-8-5-13(17)6-9-16/h1-4H,5-10H2

InChI Key

DBGCBPUHRUWHNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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